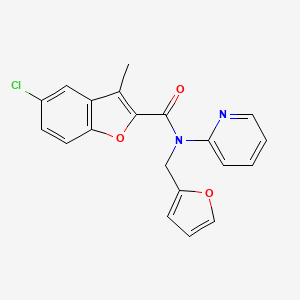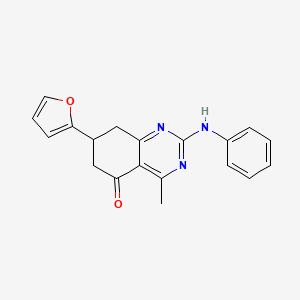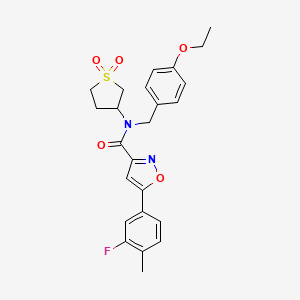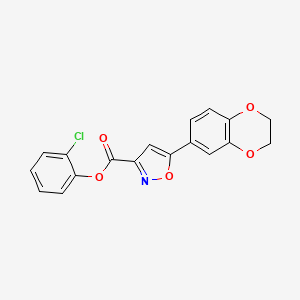![molecular formula C20H16N2O6 B14985131 Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B14985131.png)
Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and an amido-benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Oxazole Ring: The oxazole ring is formed through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide in the presence of a dehydrating agent.
Amidation and Esterification: The final steps involve the amidation of the oxazole ring with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by esterification with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The amido and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxazole derivatives.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials.
Biological Studies: Its interactions with biological molecules are of interest for understanding enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the benzodioxin and oxazole rings.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds share the benzodioxin ring and have shown potential as antibacterial agents.
6-Acetyl-1,4-Benzodioxane: This compound also contains the benzodioxin ring and is used in various chemical syntheses.
Uniqueness
Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C20H16N2O6 |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
methyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H16N2O6/c1-25-20(24)13-4-2-3-5-14(13)21-19(23)15-11-17(28-22-15)12-6-7-16-18(10-12)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
Clave InChI |
BTAROIFHUAPQKA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14985058.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide](/img/structure/B14985065.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985067.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14985084.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B14985089.png)



![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B14985105.png)
![2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B14985123.png)
![ethyl 1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B14985149.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14985153.png)
